Chiglitazar is a novel compound classified as a peroxisome proliferator-activated receptor pan-agonist, specifically targeting the three subtypes of peroxisome proliferator-activated receptors: PPAR alpha, PPAR gamma, and PPAR delta. Its chemical structure is defined by the formula and has a molecular weight of approximately 572.64 g/mol. Chiglitazar is designed to improve glycemic control in patients with type 2 diabetes mellitus by modulating lipid metabolism and enhancing insulin sensitivity, distinguishing it from traditional thiazolidinediones (TZDs) like rosiglitazone and pioglitazone .
Chiglitazar exhibits significant biological activity as a modulator of gene expression related to glucose and lipid metabolism. Studies have shown that it preferentially regulates the expression of key genes such as ANGPTL4 and PDK4, which are involved in metabolic pathways critical for managing insulin sensitivity and energy utilization . Unlike traditional TZDs, Chiglitazar's mechanism of action includes unique phosphorylation patterns that affect PPAR gamma activity, thus potentially reducing adverse effects associated with other compounds in its class .
The synthesis of Chiglitazar involves a multi-step chemical process:
These methods highlight Chiglitazar's complex synthetic pathway, which allows for the creation of a compound with specific pharmacological properties.
Chiglitazar, chemically designated as (2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid, represents a configuration-restricted non-thiazolidinedione peroxisome proliferator-activated receptor pan agonist [1] [3]. The compound exhibits a molecular formula of C36H29FN2O4 with a molecular weight of 572.6 grams per mole [25]. The synthetic approach for chiglitazar involves a complex multi-step process that incorporates several key structural components including a carbazole moiety, a fluorobenzoyl group, and a phenylpropionic acid backbone [1] [6].
The synthesis of chiglitazar requires careful construction of three main structural elements: the carbazole-ethoxy-phenyl side chain, the fluorobenzoyl-aniline intermediate, and the central phenylpropionic acid core [6]. The carbazole component represents a significant synthetic challenge due to its tricyclic nitrogen-containing heterocyclic structure [12] [16]. Traditional carbazole synthesis methodologies involve catalytic cyclodehydrogenation of diphenylamine using platinum or palladium catalysts supported on silica or alumina at elevated temperatures ranging from 375°C to 570°C [16]. This process yields substantial quantities of carbazole while producing minimal byproducts when conducted under optimal conditions [16].
The fluorobenzoyl component synthesis typically involves Friedel-Crafts acylation reactions where 4-fluorobenzoyl chloride serves as the acylating agent [43]. The acylation mechanism proceeds through formation of an acylium ion intermediate that acts as an electrophile, reacting with the aromatic substrate to yield the desired ketone product [43]. The presence of the fluorine substituent enhances the electrophilic character of the acylium ion while providing metabolic stability to the final compound [28].
Table 1: Key Structural Components and Synthetic Approaches
Component | Structure Type | Synthetic Method | Temperature Range | Catalyst System |
---|---|---|---|---|
Carbazole Unit | Tricyclic Heterocycle | Cyclodehydrogenation | 375-570°C | Pt/Pd on Silica |
Fluorobenzoyl Group | Aromatic Ketone | Friedel-Crafts Acylation | Room Temperature | Lewis Acid |
Phenylpropionic Acid | Amino Acid Derivative | Stereoselective Synthesis | Variable | Chiral Auxiliary |
The formation of chiglitazar involves several distinct mechanistic pathways that must be carefully orchestrated to achieve the desired product [3] [4]. The carbazole synthesis proceeds through a cyclodehydrogenation mechanism where diphenylamine undergoes oxidative coupling with concomitant hydrogen elimination [16]. The reaction occurs preferentially at elevated temperatures above 375°C, where cyclodehydrogenation reactions dominate over competing hydrogenolysis pathways that would produce undesired benzene byproducts [16].
The coupling of the carbazole moiety to the ethoxy-phenyl component likely proceeds through nucleophilic substitution mechanisms where the carbazole nitrogen acts as a nucleophile attacking an appropriate electrophilic carbon center [42]. This transformation may involve intermediate formation of carbazole anions under basic conditions, followed by alkylation with ethyl halide derivatives bearing the phenyl substituent [42].
The fluorobenzoyl incorporation involves electrophilic aromatic substitution where the 4-fluorobenzoyl chloride generates an acylium ion intermediate upon treatment with Lewis acid catalysts [43]. The acylium ion exhibits resonance stabilization and selective reactivity toward electron-rich aromatic substrates [43]. The mechanism proceeds through formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity [43].
The final assembly step involves coupling the various components through amide bond formation and ether linkage construction [1] [3]. These reactions typically proceed under mild conditions using standard peptide coupling reagents or Williamson ether synthesis protocols [45]. The stereochemical integrity of the phenylpropionic acid component must be preserved throughout these transformations [45].
The stereochemical control in chiglitazar synthesis centers primarily on the formation of the (S)-configured chiral center at the α-carbon of the propionic acid moiety [6] [25]. This stereocenter determines the absolute configuration of the molecule and directly influences its biological activity and receptor binding characteristics [4]. The compound exists as a single enantiomer with the (S)-configuration, which is essential for optimal peroxisome proliferator-activated receptor binding affinity [3] [4].
Asymmetric synthesis methodologies for α-amino acid derivatives typically employ chiral auxiliaries, chiral catalysts, or substrate-controlled approaches [17] [19]. Chiral auxiliary-mediated synthesis involves temporary incorporation of a stereogenic unit that controls the stereochemical outcome of subsequent transformations [18]. The auxiliary can be subsequently removed under conditions that preserve the newly formed stereocenter [18]. Common chiral auxiliaries for amino acid synthesis include oxazolidinones, which provide excellent diastereoselectivity in alkylation reactions [17].
Alternatively, asymmetric catalysis approaches utilize chiral transition metal complexes or organocatalysts to induce enantioselectivity during key bond-forming steps [19]. These methods often provide superior atom economy compared to auxiliary-based approaches since the chiral inducer is used in catalytic rather than stoichiometric quantities [19]. The choice of stereochemical control method depends on the specific synthetic route employed and the required enantiomeric purity of the final product [22].
Table 2: Stereochemical Control Methods for Chiglitazar Synthesis
Method | Chiral Inducer | Selectivity Range | Advantages | Limitations |
---|---|---|---|---|
Chiral Auxiliary | Oxazolidinone | >95% de | High Selectivity | Stoichiometric Use |
Asymmetric Catalysis | Metal Complex | >90% ee | Catalytic Amounts | Complex Ligands |
Substrate Control | Chiral Starting Material | Variable | Simple Protocol | Limited Scope |
The stereochemical assignment follows Cahn-Ingold-Prelog priority rules where the carboxylic acid carbon receives highest priority, followed by the aromatic substituent, the amino group, and finally the hydrogen atom [20]. The (S)-configuration corresponds to a counterclockwise arrangement of these substituents when viewed with the lowest priority hydrogen atom positioned away from the observer [20].
Comprehensive analytical characterization of chiglitazar relies on multiple complementary techniques to confirm structural identity, purity, and stereochemical integrity [8] [35]. Liquid chromatography-tandem mass spectrometry represents the primary analytical method for quantitative determination of chiglitazar in various matrices [8] [35]. The method utilizes negative ion electrospray ionization with selected reaction monitoring transitions from the molecular ion at m/z 571.2 to the product ion at m/z 527.5 [8].
High-performance liquid chromatography with ultraviolet detection provides reliable separation and quantification capabilities [8]. The chromatographic separation typically employs C18 reversed-phase columns with gradient elution using acetonitrile and aqueous buffer systems [8]. The mobile phase composition of methanol and water in a 70:30 volume ratio at a flow rate of 0.25 milliliters per minute achieves adequate resolution for analytical purposes [8].
Nuclear magnetic resonance spectroscopy serves as the definitive method for structural confirmation and stereochemical assignment [4]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the carbazole aromatic protons, the fluorobenzoyl aromatic system, and the phenylpropionic acid backbone [4]. Carbon-13 nuclear magnetic resonance provides additional structural information regarding the carbon framework and substitution patterns [4].
Mass spectrometry fragmentation patterns offer insight into the molecular structure and potential degradation pathways [8]. The characteristic fragmentation involves loss of the carboxylic acid functionality (44 mass units) to generate the base peak at m/z 527.5 [8]. Additional fragmentation occurs through cleavage of the ether linkage connecting the carbazole and phenyl components [8].
Table 3: Analytical Methods and Parameters for Chiglitazar Characterization
Technique | Detection Range | Precision | Accuracy | Typical Conditions |
---|---|---|---|---|
LC-MS/MS | 2-1500 ng/mL | <6.35% CV | ±6.00% RE | ESI(-), SRM mode |
HPLC-UV | Variable | <10% CV | <15% RE | C18 column, 254 nm |
1H NMR | Qualitative | High | High | CDCl3, 300-600 MHz |
13C NMR | Qualitative | High | High | CDCl3, 75-150 MHz |
The chemical stability profile of chiglitazar demonstrates generally favorable characteristics under standard storage and handling conditions [31]. The compound exhibits excellent stability toward hydrolytic degradation under both acidic and alkaline conditions, with the propionic acid functionality remaining intact without significant degradation . Oxidative stress studies using 3% hydrogen peroxide solutions reveal good stability with minimal degradation products formed under these conditions .
Metabolic stability studies indicate that chiglitazar undergoes biotransformation primarily through cytochrome P450 enzyme systems, specifically CYP3A4 and CYP3A5 [31]. These metabolic pathways represent the major routes of in vivo clearance rather than chemical degradation processes [31]. The interaction with CYP3A4 inhibitors such as itraconazole shows minimal impact on chiglitazar pharmacokinetics, suggesting that metabolic degradation is not the rate-limiting factor for compound stability [31].
Photodegradation represents a potential stability concern for pharmaceutical compounds containing aromatic chromophores [36] [39]. The carbazole and fluorobenzoyl components of chiglitazar contain extended conjugated systems that may absorb ultraviolet and visible light, potentially leading to photochemical degradation [39]. However, specific photostability studies for chiglitazar under International Conference on Harmonisation conditions have not been extensively reported in the literature [34].
Thermal stability assessments indicate that chiglitazar maintains structural integrity under moderate heating conditions typically encountered during pharmaceutical processing [37]. The absence of thermally labile functional groups such as esters or amides in the core structure contributes to the overall thermal stability [37]. The carbazole heterocycle demonstrates particular resistance to thermal degradation due to its aromatic character and planar structure [12].
Table 4: Stability Profile of Chiglitazar Under Various Stress Conditions
Stress Condition | Stability Assessment | Degradation Products | Time Frame | Notes |
---|---|---|---|---|
Acidic Hydrolysis | Stable | None Detected | 24 hours | pH 1-3 |
Alkaline Hydrolysis | Stable | None Detected | 24 hours | pH 11-13 |
Oxidative Stress | Stable | Minimal | 6 hours | 3% H2O2 |
Thermal Stress | Good | Not Reported | Variable | <100°C |
Photodegradation | Unknown | Not Characterized | Variable | UV/Visible |
Chiglitazar demonstrates distinctive binding characteristics across all three peroxisome proliferator-activated receptor subtypes, functioning as a nonselective pan-agonist with differential activation profiles. The compound exhibits full activation of peroxisome proliferator-activated receptor gamma and partial activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor beta/delta [1].
Chiglitazar demonstrates moderate binding affinity to human peroxisome proliferator-activated receptor alpha with an effective concentration fifty value of 1.2 ± 0.3 micrometers [1] [2]. Molecular mechanics generalized Born surface area binding energy calculations reveal a binding energy of -138.0 kilocalories per mole, which is 6.6 kilocalories per mole less favorable than peroxisome proliferator-activated receptor gamma binding [1]. The binding interaction is primarily driven by van der Waals forces contributing -82.9 kilocalories per mole and lipophilic interactions contributing -67.5 kilocalories per mole [1].
The molecular dynamics simulations spanning 3 microseconds demonstrate that chiglitazar maintains stable binding throughout the simulation period, with the ligand exhibiting relatively low fluctuation averaging approximately 1.25 angstroms for the final 750 nanoseconds [1]. The binding pose reveals the carbazole side chain positioned around helix 3, enabling enhanced interactions with helices 3, 7, and 11 [1].
Key interacting residues include tyrosine 334, which maintains hydrophobic interactions for 97 percent of the simulation period, along with water-mediated interactions through glycine 335 and lysine 358 [1]. Additional hydrophobic contacts are formed with cysteine 275, cysteine 276, tyrosine 314, leucine 321, and valine 332 [1]. The binding mechanism involves hydrogen bonding between the oxygen at position five and the hydrogen attached to nitrogen at position seven, occurring for 67 percent of the simulation period [1].
The binding energy decomposition reveals van der Waals interactions as the primary contributor at -87.9 kilocalories per mole, followed by significant lipophilic contributions of -71.3 kilocalories per mole [1]. Electrostatic interactions contribute 14.6 kilocalories per mole to the overall binding energy [1]. Molecular dynamics simulations demonstrate exceptional stability, with chiglitazar maintaining minimal deviation of approximately 1.4 angstroms throughout the simulation period [1].
The clustering analysis reveals a single major binding conformation accounting for 100 percent of the trajectory, indicating highly stable and consistent binding geometry [1]. The molecular interaction pattern shows the carbazole side chain wrapped around helix 3, similar to the peroxisome proliferator-activated receptor alpha binding mode [1].
Critical binding residues include glutamic acid 343, which maintains direct interaction for 83 percent of the simulation period [1]. Lysine 367 forms direct interactions with both the pyrrole core of the carbazole side chain (42 percent) and aromatic rings (46 percent) [1]. Additional interactions occur through lysine 265 via water-mediated contacts and hydrophobic interactions with isoleucine 431, leucine 330, and phenylalanine 282 [1].
Chiglitazar demonstrates moderate binding affinity to peroxisome proliferator-activated receptor beta/delta with an effective concentration fifty value of 1.7 ± 0.2 micrometers [1] [2]. The molecular mechanics generalized Born surface area binding energy of -135.9 kilocalories per mole represents the weakest interaction among the three subtypes, being 8.7 kilocalories per mole less favorable than peroxisome proliferator-activated receptor gamma [1].
Van der Waals interactions contribute -76.4 kilocalories per mole to the binding energy, while lipophilic interactions provide -71.9 kilocalories per mole [1]. The electrostatic component contributes 12.4 kilocalories per mole [1]. Molecular dynamics simulations reveal stable binding with minimal ligand deviation maintained at approximately 1.5 angstroms throughout the trajectory [1].
The binding conformation differs fundamentally from the other peroxisome proliferator-activated receptor subtypes, with the 4-fluorobenzophenone side chain positioned around helix 3 rather than the carbazole side chain [1]. This alternative orientation results in reduced potential for interactions in the lower right region of the binding pocket, involving helices 6, 7, and 2 prime [1].
Key interacting residues include lysine 331, which forms both direct and water-mediated interactions with oxygen atoms at positions 3 and 4 [1]. Histidine 413 maintains interactions with the oxygen at position 4 and the aromatic ring at position 30 [1]. Hydrophobic contacts are established through cysteine 249 and valine 305 with the carbazole side chain [1].
Chiglitazar possesses a unique non-thiazolidinedione structure with a relatively restricted configuration that distinguishes its binding mechanism from conventional peroxisome proliferator-activated receptor gamma agonists [3] [4]. This configuration-restricted nature fundamentally alters the molecular interaction patterns compared to thiazolidinedione compounds such as rosiglitazone and pioglitazone [3].
The molecular docking studies reveal that chiglitazar does not form typical hydrogen bonds with helix 12 and helix 5 residues, specifically lacking interactions with tyrosine 473 and histidine 323 that characterize full thiazolidinedione agonist binding [3]. Instead, chiglitazar establishes hydrogen bonds with serine 289 and arginine 288 of helix 3, along with glutamic acid 343 of the beta-sheet region [3].
This distinctive binding pattern is confirmed through site-directed mutagenesis studies, where serine 289 to alanine mutation specifically attenuates chiglitazar transactivity while having minimal effect on rosiglitazone and pioglitazone activity [3]. The configuration-restricted binding enables preferential interaction with the beta-sheet region adjacent to the cyclin-dependent kinase 5 phosphorylation pocket at serine 273 [3].
The restricted configuration contributes to chiglitazar's unique ability to inhibit cyclin-dependent kinase 5-mediated phosphorylation of peroxisome proliferator-activated receptor gamma at serine 273 more effectively than thiazolidinedione compounds [3]. This phosphorylation inhibition mechanism represents a critical distinction in the molecular action of chiglitazar, as serine 273 phosphorylation is linked to insulin resistance in type 2 diabetes mellitus [3].
Comparative analysis reveals significant differences between chiglitazar and established peroxisome proliferator-activated receptor agonists across multiple binding parameters. When compared to other peroxisome proliferator-activated receptor pan-agonists such as muraglitazar, naveglitazar, tesaglitazar, and KRP-297, chiglitazar demonstrates a more balanced activation profile with AC50 values of 1.2, 0.08, and 1.7 micrometers for peroxisome proliferator-activated receptor alpha, gamma, and delta respectively [5].
The molecular mechanics generalized Born surface area binding energy calculations demonstrate that chiglitazar binds more favorably than crystal ligands across all peroxisome proliferator-activated receptor subtypes by -12.2, -12.6, and -43.6 kilocalories per mole for peroxisome proliferator-activated receptor alpha, beta/delta, and gamma respectively [1]. This enhanced binding affinity correlates with the experimental effective concentration fifty values and validates the computational approach [1].
Structural comparison with thiazolidinedione compounds reveals fundamental differences in helix 12 dynamics. While partial agonists typically adopt more linear conformations with reduced flexibility, chiglitazar demonstrates unique behavior where peroxisome proliferator-activated receptor gamma shows the highest helix 12 fluctuations despite being a full agonist [1]. This apparent contradiction suggests that chiglitazar operates through alternative activation mechanisms beyond traditional helix 12 stabilization [1].
The binding pose analysis shows that chiglitazar maintains consistent carbazole side chain positioning for peroxisome proliferator-activated receptor alpha and gamma systems, while adopting a fundamentally different orientation in the peroxisome proliferator-activated receptor beta system [1]. This differential binding geometry contributes to the varying activation profiles across subtypes [1].
Despite extensive research efforts, high-resolution co-crystal structures of chiglitazar bound to peroxisome proliferator-activated receptor subtypes remain unavailable, necessitating reliance on molecular docking and dynamics simulations for structural characterization [1]. The absence of experimental crystal structures represents a significant limitation in understanding the precise molecular details of chiglitazar binding mechanisms [1].
Molecular docking studies utilizing experimentally resolved crystal structures of human peroxisome proliferator-activated receptor subtypes (peroxisome proliferator-activated receptor alpha: 3VI8, peroxisome proliferator-activated receptor beta: 3TKM, peroxisome proliferator-activated receptor gamma: 2PRG) provide computational models of chiglitazar binding [1]. The docking protocols were validated through successful reproduction of crystal ligand binding poses, demonstrating reliability of the computational approach [1].
The induced fit docking methodology reveals subtle differences in chiglitazar binding poses compared to crystal ligands while maintaining overall structural agreement [1]. Clustering analysis of molecular dynamics trajectories identifies major binding conformations, with peroxisome proliferator-activated receptor alpha showing three clusters (48.9, 31.9, and 18.1 percent), peroxisome proliferator-activated receptor beta demonstrating two clusters (98.8 and 1.09 percent), and peroxisome proliferator-activated receptor gamma exhibiting single cluster stability (100 percent) [1].
Comparative structural analysis with published peroxisome proliferator-activated receptor gamma crystal structures containing various ligands reveals that chiglitazar binding resembles partial agonist patterns, particularly MRL-24, despite functioning as a full agonist [3]. This structural similarity suggests that chiglitazar achieves full activation through mechanisms distinct from traditional helix 12 stabilization approaches [3].
Chiglitazar demonstrates unique allosteric modulation properties through its interaction with the peroxisome proliferator-activated receptor gamma beta-sheet region, particularly affecting cyclin-dependent kinase 5-mediated phosphorylation at serine 273 [3]. This allosteric mechanism represents a novel approach to peroxisome proliferator-activated receptor modulation that extends beyond direct ligand binding domain interactions [3].
The phosphorylation inhibition mechanism operates through chiglitazar's preferential binding to residues adjacent to the cyclin-dependent kinase 5 phosphorylation pocket, including glutamic acid 343 of the beta-sheet [3]. This positioning enables interference with cyclin-dependent kinase 5 access to serine 273, resulting in reduced phosphorylation levels compared to thiazolidinedione compounds [3].
In vitro phosphorylation assays using purified recombinant human peroxisome proliferator-activated receptor gamma ligand binding domain and active cyclin-dependent kinase 5/p25 heterodimer confirm chiglitazar's superior phosphorylation inhibition compared to rosiglitazone and pioglitazone [3]. This enhanced inhibition occurs at clinically relevant concentrations of 0.2 and 2 micrometers [3].
The allosteric effects extend to cofactor recruitment patterns, where chiglitazar demonstrates differential restoration of coactivator binding following cyclin-dependent kinase 5-mediated phosphorylation [3]. Specifically, chiglitazar partially restores recruitment of steroid receptor coactivator 1, steroid receptor coactivator 2, steroid receptor coactivator 3, and thyroid hormone receptor associated protein 1b, while having minimal effect on nuclear receptor corepressor 2 and peroxisome proliferator-activated receptor gamma coactivator 1 alpha [3].
The chromatin immunoprecipitation assays reveal that chiglitazar maintains stronger recruitment of peroxisome proliferator-activated receptor gamma-containing transcription complexes to angiopoietin-like 4 and pyruvate dehydrogenase kinase 4 promoters compared to cluster of differentiation 36 and lipase hormone-sensitive promoters [3]. This selective promoter binding enhancement represents a unique allosteric property that contributes to chiglitazar's preferential gene regulation profile [3].
The dynamic network analysis demonstrates that chiglitazar binding affects community formation around helix 12, with peroxisome proliferator-activated receptor gamma showing helix 12 association with helix 11, distinct from the patterns observed in peroxisome proliferator-activated receptor alpha and beta systems [1]. This altered network connectivity suggests allosteric communication pathways that distinguish chiglitazar from conventional agonists [1].